ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(10)5-3-8-4-6(5)9/h5-6,8-9H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCCUOFJQUMIMH-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway and Stereochemical Control
The synthesis outlined in CN111072543B provides a foundational framework for constructing pyrrolidine derivatives with precise stereochemistry. Although the patent focuses on (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, its methodology can be extrapolated to target ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate by modifying late-stage hydrolysis steps. The process involves six sequential steps:
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Amino Protection : Glycine ethyl ester is protected using methyl chloroformate under basic conditions (triethylamine, 0°C to room temperature), yielding a carbamate intermediate.
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Ring Closure : Ethyl acrylate and lithium tert-butoxide facilitate a Michael addition–cyclization sequence to form the pyrrolidine core.
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Halogenation : A bromine or chlorine substituent is introduced via nucleophilic substitution using triphenylphosphine and liquid bromine in toluene.
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Coupling Reaction : A Suzuki-Miyaura coupling with a vinyl boron reagent (e.g., vinyl boron anhydride pyridine complex) installs a vinyl group at position 4, mediated by palladium acetate and potassium carbonate in dioxane at 100°C.
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Catalytic Hydrogenation : Asymmetric hydrogenation using a chiral ruthenium catalyst—[(S)-(-)-5,5'-bis(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole]ruthenium(II)—reduces the vinyl group to ethyl while establishing the (3R,4S) configuration at 66°C under hydrogen pressure.
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Ester Retention : Halting the process before the final hydrolysis step preserves the ethyl ester, yielding the target compound.
Key Optimization Parameters:
Structural and Analytical Data
The intermediate ester (compound 5 in the patent) exhibits the following characteristics:
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1H-NMR (CD3OD) : δ 0.98 (m, 3H), 1.39–1.42 (m, 1H), 1.65–1.70 (m, 1H), 2.34–2.39 (m, 1H), 2.56–2.62 (m, 1H), 2.80–2.88 (m, 1H), 3.36–3.48 (m, 3H).
Enzymatic Resolution of Racemic Intermediates
Biocatalytic Strategy
CA2568836C describes an enzymatic approach to resolve racemic mixtures of pyrrolidine derivatives. While the patent targets 3-hydroxy-4-hydroxymethylpyrrolidine, its principles apply to esters by leveraging lipase-catalyzed enantioselective hydrolysis.
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Racemic Ester Synthesis : A racemic ethyl 4-oxypyrrolidine-3-carboxylate is prepared via cyclization of protected amino alcohols.
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Enzymatic Hydrolysis : Lipase (e.g., Candida antarctica) selectively hydrolyzes the (3S,4R)-enantiomer, leaving the desired (3R,4S)-ester intact.
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Product Isolation : The unhydrolyzed ester is extracted with ethyl acetate, yielding >98% ee without chromatographic purification.
Advantages Over Chemical Methods:
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Cost Efficiency : Eliminates chiral catalysts and high-pressure hydrogenation.
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Scalability : Suitable for multi-kilogram production with minimal downstream processing.
Comparative Analysis of Methodologies
Experimental Considerations and Scalability
Catalytic Hydrogenation Challenges
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Synthesis of Ethyl (3R,4S)-4-Hydroxypyrrolidine-3-Carboxylate
The compound can be synthesized through several methods, often involving the use of glycine ethyl ester as a starting material. The synthesis typically involves steps such as:
- Amino-addition : Utilizing protective groups for amino functionalities.
- Ring Closure : Achieving the pyrrolidine structure through cyclization reactions.
- Substitution and Coupling : Employing nucleophilic substitutions to introduce various functional groups.
- Catalytic Hydrogenation : Reducing double bonds to achieve the desired saturation.
- Hydrolysis and Deprotection : Finalizing the compound by removing protective groups and obtaining the free acid form.
The synthetic routes are designed to maximize yield and purity while minimizing the use of toxic reagents, as highlighted in recent patents .
Scientific Research Applications
This compound has a variety of applications across different scientific domains:
Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. For instance, it is utilized in the preparation of JAK inhibitors like Upatinib, which are effective in treating autoimmune diseases such as rheumatoid arthritis . The compound's chiral nature allows for the development of enantiomerically pure drugs that exhibit specific biological activities.
Organic Synthesis
In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. It is employed in the construction of various heterocycles and can participate in reactions such as:
- Oxidation : Leading to the formation of ketones or aldehydes.
- Reduction : Yielding alcohols from corresponding carbonyl compounds.
- Substitution Reactions : Generating a variety of substituted amines depending on the nucleophiles used .
Biochemical Studies
The compound is also significant in biochemical research, particularly in studying enzyme mechanisms and protein-ligand interactions. Its structural similarity to amino acids allows researchers to investigate its role in biological systems and its potential as an inhibitor for various enzymes .
Case Study 1: Arginase Inhibitors
Recent studies have explored this compound as part of a series of arginase inhibitors aimed at treating conditions like cancer and cardiovascular diseases. The compound's ability to inhibit arginase activity has been linked to increased levels of L-arginine, which is crucial for nitric oxide production .
Case Study 2: Influenza Virus Neuraminidase Inhibitors
Another application involves developing inhibitors for influenza virus neuraminidase. This compound has been incorporated into synthetic pathways leading to novel α-amino acid derivatives that exhibit antiviral properties .
References Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for pharmaceutical synthesis | Used in JAK inhibitors for autoimmune diseases |
| Organic Synthesis | Building block for complex organic molecules | Participates in oxidation/reduction reactions |
| Biochemical Studies | Investigating enzyme mechanisms and protein interactions | Potential inhibitor for arginase |
| Viral Inhibition | Development of influenza neuraminidase inhibitors | Novel antiviral compounds synthesized |
Mechanism of Action
The mechanism of action of ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate and related pyrrolidine derivatives:
Key Observations:
Stereochemical Impact on Binding Affinity :
The (3R,4S) configuration in the target compound allows specific hydrogen-bonding interactions with enzymes, as seen in studies comparing (2S,3R,4R)-4-HIL and (2S,3R,4S)-4-HIL isomers. The 4S configuration facilitates stronger hydrogen bonds or salt bridges with NADH-dependent enzymes, critical for catalytic activity .
Oxo Groups: The 5-oxo modification () introduces a ketone, which may participate in keto-enol tautomerism or serve as a reactive site for further derivatization. Cbz Protection: The benzyloxycarbonyl (Cbz) group in protects the amine, enabling selective reactions at other positions during synthesis.
Functional Group Variations :
- Carboxylic Acid vs. Ester : Replacement of the ethyl ester with a carboxylic acid (e.g., ) alters ionization state and solubility, favoring interactions in polar environments.
- Aromatic Substituents : Naphthyl groups () enhance π-π stacking interactions, which could improve binding to aromatic residues in protein targets.
Stereoisomerism in Pharmacological Activity: Minor stereochemical changes (e.g., 3R,4S vs. 3S,4R) significantly alter biological activity. For instance, the (3S,4R)-1-benzyl analog () may exhibit divergent enzyme inhibition profiles compared to the (3R,4S) isomer due to altered spatial orientation of functional groups.
Biological Activity
Ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and applications in scientific research.
Chemical Structure and Properties
This compound features a pyrrolidine ring with hydroxyl and carboxyl functional groups. Its stereochemistry is crucial for its biological activity, influencing its interaction with various molecular targets.
- Molecular Formula : C₇H₁₃N₁O₃
- Molecular Weight : Approximately 159.19 g/mol
- Appearance : Typically presented as a colorless to pale yellow liquid
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thus preventing substrate access and inhibiting enzymatic activity.
- Receptor Interaction : It has been investigated for its potential role as a ligand in biochemical assays, modulating receptor activity and downstream signaling pathways.
Therapeutic Potential
Research indicates that this compound holds promise in various therapeutic contexts:
- Antiviral Activity : The compound has shown potential in the synthesis of antiviral agents, indicating its utility in combating viral infections.
- Anticancer Properties : Studies suggest that it may contribute to the development of anticancer therapies through its inhibitory effects on specific cancer-related enzymes.
- Hepatoprotective Effects : Preliminary findings indicate that it may protect liver cells from damage induced by toxic agents.
In Vitro Studies
A study evaluating the inhibitory rates of various compounds found that this compound exhibited significant activity against specific enzymes involved in metabolic processes. The results demonstrated that this compound could inhibit collagen production and reduce fibrotic markers in liver cells exposed to TGFβ1 stimulation .
Comparative Analysis
Table 1 summarizes the biological activities and properties of this compound compared to other related compounds:
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C₇H₁₃N₁O₃ | Enzyme inhibition, antiviral | Significant therapeutic potential |
| Mthis compound | C₈H₁₅N₁O₄ | Receptor binding | Studied for diabetes treatment |
| Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate | C₁₂H₂₁N₁O₅ | Hepatoprotective | Protects liver cells from toxins |
Q & A
Basic Research Questions
Q. What established synthetic routes are used to prepare ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate, and how is stereochemical purity ensured?
- Methodological Answer : The compound is synthesized via chiral starting materials or enzymatic resolution. For example, (S)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride can serve as a precursor, with stereochemistry controlled by chiral catalysts or enzymes like Δ1-pyrroline-2-carboxylate reductase. Key steps include ester hydrolysis, coupling reactions, and purification via column chromatography. Reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize racemization .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assignments of hydroxyl (δ ~4.5–5.5 ppm), ester carbonyl (δ ~165–175 ppm), and pyrrolidine ring protons (δ ~3.0–4.0 ppm) confirm regiochemistry and stereochemistry .
- ESI-MS : Molecular ion peaks (e.g., m/z 200–350) validate molecular weight.
- HPLC with chiral columns : Resolves enantiomeric impurities (<2%) .
Q. How are intermediates in the synthesis of this compound characterized to ensure fidelity?
- Methodological Answer : Mid-synthesis intermediates are analyzed via LC-MS for mass consistency and TLC for reaction progress. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate (a precursor) is monitored for acyl chloride coupling efficiency using in situ FTIR to track carbonyl stretching (~1750 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for key steps like hydroxylation or esterification. The ICReDD framework combines these with machine learning to prioritize experimental conditions (e.g., solvent, catalyst) that maximize yield and enantiomeric excess (e.g., >95% ee) .
Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?
- Methodological Answer : Discrepancies (e.g., chemical shift deviations >0.5 ppm) are addressed by:
- Solvent correction : Simulate NMR shifts using COSMO-RS to account for solvent effects.
- Conformational sampling : Use molecular dynamics to identify dominant conformers.
- Cross-validation : Compare with X-ray crystallography data (e.g., dihedral angles of the pyrrolidine ring) .
Q. How is this compound functionalized to explore structure-activity relationships (SAR) in drug discovery?
- Methodological Answer :
- Acylation/alkylation : Introduce substituents (e.g., trifluoromethyl, pyridyl) at the hydroxyl or amine positions via coupling reagents (e.g., EDC/HOBt).
- Biological assays : Test derivatives for target binding (e.g., kinase inhibition) using SPR or fluorescence polarization. SAR trends are analyzed via QSAR models .
Q. What enzymatic systems enable stereoselective modifications of this compound?
- Methodological Answer : Δ1-Pyrroline-2-carboxylate reductases catalyze enantioselective reductions of ketone intermediates. For example, NADPH-dependent enzymes achieve >99% ee by stabilizing the (3R,4S) transition state through hydrogen-bonding networks. Reaction optimization includes pH control (6.5–7.5) and cofactor recycling systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
